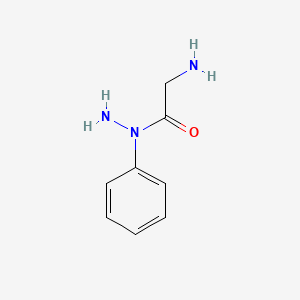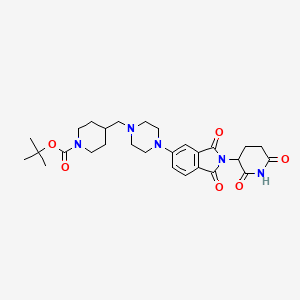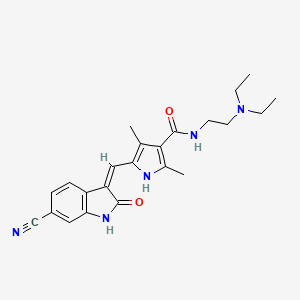
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione typically involves the methylation of uric acid. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione has several scientific research applications:
Chemistry: Used as a model compound to study purine chemistry and methylation reactions.
Biology: Investigated for its role in plant metabolism and its presence in certain teas.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione involves its interaction with adenosine receptors. It acts as an adenosine antagonist, similar to caffeine, which leads to its stimulant effects. Additionally, it may interact with dopamine receptors, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Structurally similar, both act as adenosine antagonists.
Theobromine: Another methylxanthine with similar stimulant effects.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it has a longer half-life and does not exhibit the same level of habituation .
Properties
Molecular Formula |
C9H13N4O3+ |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione |
InChI |
InChI=1S/C9H13N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h5H,1-4H3/q+1 |
InChI Key |
MECGOGXQAKQUDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(=[N+](C1=O)C)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)



![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)


![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
